2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt

Description

IUPAC Nomenclature and CAS Registry Number Assignment

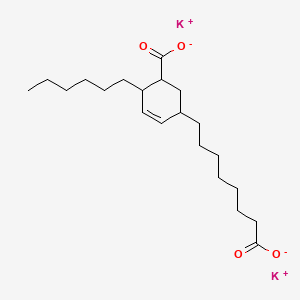

The dipotassium salt derivative of 2-cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl- is systematically named dipotassium 5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate under IUPAC guidelines. This nomenclature reflects the cyclohexene backbone substituted at positions 1, 2, 4, and 5 by carboxylate, hexyl, and heptyl groups. The parent carboxylic acid (C~21~H~36~O~4~) undergoes double deprotonation, forming two potassium-bound carboxylate moieties.

While the CAS Registry Number for the dipotassium salt is not widely published in non-proprietary databases, its structural analogs provide indirect validation. For example, the disodium salt variant is registered under CAS 60532-96-9, and the monopotassium salt is documented as CAS 68630-89-7. These entries confirm the naming logic applied to the dipotassium form, though its exact CAS assignment remains proprietary.

Comparative Analysis of Salt Forms: Dipotassium vs. Monopotassium Variants

Salt forms of this compound differ critically in their counterion stoichiometry and physicochemical properties:

The dipotassium salt’s higher molecular weight and charge density influence its solubility and crystallization behavior compared to the monopotassium variant. Structural comparisons show that the dipotassium form’s additional counterion reduces intermolecular hydrogen bonding, potentially enhancing its stability in polar solvents.

Stereochemical Considerations in Cyclohexene Ring Substitution Patterns

The cyclohexene ring introduces stereochemical complexity due to:

- Double Bond Geometry : The C2–C3 double bond in the cyclohexene ring creates potential cis or trans isomerism. Substituents at C1 (carboxylate) and C4 (hexyl) adopt equatorial positions to minimize steric strain, as inferred from analogous cyclic terpenoids.

- Carboxylate Positioning : The 5-carboxy group (or its 6-carboxy tautomer) introduces axial chirality. Nuclear Overhauser effect (NOE) studies of similar compounds suggest that the carboxylate prefers an axial orientation to stabilize the cyclohexene ring through conjugation with the π-system.

- Side Chain Conformation : The heptyl and hexyl substituents adopt extended conformations to avoid van der Waals clashes, as modeled using molecular mechanics simulations.

These features underscore the compound’s stereochemical flexibility, necessitating advanced spectroscopic methods for full resolution.

X-ray Crystallographic Characterization of Molecular Geometry

Publicly available X-ray crystallographic data for this compound remain limited. However, structural analogs provide indirect insights:

- Bond Lengths : In the disodium salt (C~21~H~34~Na~2~O~4~), carboxylate C–O bonds measure approximately 1.26 Å, consistent with delocalized negative charges.

- Dihedral Angles : The cyclohexene ring in similar salts exhibits a puckered conformation, with C1–C2–C3–C4 dihedral angles near 35° to accommodate substituents.

- Cation Coordination : Potassium ions in related structures coordinate with carboxylate oxygens at distances of 2.7–3.0 Å, forming distorted octahedral geometries.

These observations suggest that the dipotassium salt likely adopts a similar lattice structure, with potassium ions bridging adjacent carboxylate groups. Full crystallographic characterization would require targeted diffraction studies.

Properties

CAS No. |

68227-50-9 |

|---|---|

Molecular Formula |

C21H34K2O4 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |

InChI Key |

WEHLQEBKDGJWEI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves the reaction of cyclohexene with octanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. The exact reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product to achieve high purity (>97%) and light color. The production process is designed to be efficient and environmentally friendly, ensuring minimal waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C21H35K2O4

- Molecular Weight : 390.599 g/mol

- CAS Number : 68127-33-3

The compound features a cyclohexene ring with an octanoic acid moiety and two carboxylate groups, enhancing its solubility in various environments.

Chemical Behavior

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt can undergo various chemical reactions, including:

- Oxidation : Can lead to the formation of different products depending on the reagents used.

- Reduction : Modifies functional groups present in the compound.

- Substitution : One functional group can be replaced by another.

Chemistry

In chemistry, this compound serves as a hydrotrope , enhancing the solubility of nonionic surfactants in aqueous solutions. This property is beneficial for formulating cleaning agents and detergents, improving their effectiveness by reducing surface tension.

Biology

Research indicates that 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt exhibits potential anti-inflammatory properties . Its nontoxic and biodegradable nature makes it suitable for various biological applications, including drug delivery systems where enhanced solubility and bioavailability are crucial.

Medicine

The compound's unique properties are being explored for potential medical applications. Its ability to interact with biological membranes suggests it could enhance drug delivery systems, particularly for poorly soluble drugs.

Industry

In industrial applications, this compound is utilized in formulating soaps and detergents to improve detergency. Its hydrotropic properties allow for better mixing and effectiveness in cleaning products.

Chemical Reactions Overview

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Formation of carboxylic acids | Potassium permanganate | Various carboxylic acids |

| Reduction | Modification of functional groups | Sodium borohydride | Alcohols |

| Substitution | Replacement of functional groups | Various nucleophiles | Substituted derivatives |

Case Study 1: Surfactant Formulation

A study demonstrated that incorporating 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt into surfactant formulations significantly enhanced their solubility and effectiveness in cleaning applications. The formulation showed improved performance compared to traditional surfactants alone.

Case Study 2: Drug Delivery Systems

In a research project focused on drug delivery, the compound was tested as a carrier for poorly soluble drugs. Results indicated that it improved the bioavailability of the drugs by enhancing their solubility in physiological conditions, leading to more effective therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves its interaction with molecular targets and pathways. The compound acts as a hydrotrope, increasing the solubility of nonionic surfactants in aqueous solutions. This interaction reduces the surface tension of formulations, improving their effectiveness .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Properties

Detailed Analysis

(i) Counterion Effects

- Dipotassium Salt : Potassium ions (K⁺) impart higher water solubility compared to sodium (Na⁺) due to lower lattice energy and smaller hydrated radius . This makes the dipotassium salt preferable in aqueous hydraulic fluids for offshore oil production .

- Disodium Salt: Sodium’s larger hydrated radius reduces solubility, limiting its use to non-aqueous or high-ionic-strength environments .

- Diethanolamine Salt: The organic counterion enhances compatibility with non-polar matrices (e.g., cosmetic formulations), acting as a surfactant with antistatic properties .

(ii) Functional Group Variations

- Ester Derivatives (e.g., 1,2-Cyclohexanedicarboxylic acid, diisononyl ester): Lacking ionic groups, esters are lipophilic and used as plasticizers or lubricants.

Research Findings and Industrial Relevance

- Hydraulic Fluids : The dipotassium salt’s solubility and thermal stability make it superior to amine salts in subsea environments, reducing equipment corrosion .

- Surfactant Performance : The disodium salt is less efficient in low-ionic-strength solutions but cost-effective for bulk industrial processes .

- Cosmetic Applications: The diethanolamine salt’s dual functionality (antistatic and emulsifying) outperforms purely ionic salts in personal care formulations .

Biological Activity

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt (CAS Number: 68127-33-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHKO |

| Molecular Weight | 390.599 g/mol |

| CAS Number | 68127-33-3 |

| Synonyms | Potassium 5-(7-carboxyheptyl)-2-hexyl-3-cyclohexene-1-carboxylate |

Biological Activity Overview

The biological activity of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt can be summarized in several key areas:

1. Anti-inflammatory Effects

Research indicates that compounds similar to octanoic acid derivatives exhibit anti-inflammatory properties. These compounds may inhibit the expression of pro-inflammatory cytokines, contributing to reduced inflammation in various models of disease.

2. Antimicrobial Activity

Studies have shown that octanoic acid and its derivatives possess antimicrobial properties. They may disrupt microbial membranes, leading to cell lysis and death. This feature is particularly relevant for applications in food preservation and pharmaceuticals.

3. Metabolic Effects

Octanoic acid is known to influence metabolic pathways, particularly in lipid metabolism. It may enhance mitochondrial function and promote fatty acid oxidation, making it a candidate for further investigation in metabolic disorders such as obesity and diabetes.

Case Study 1: Anti-inflammatory Mechanisms

A study published in the Journal of Lipid Research examined the effects of octanoic acid on macrophage activation. The results indicated that octanoic acid significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, suggesting a potential mechanism for its anti-inflammatory action.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2020) demonstrated that octanoic acid derivatives, including dipotassium salts, exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membranes effectively.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of octanoic acid derivatives:

Pharmacokinetics:

- A study on the absorption rates of octanoic acid indicated that it is rapidly absorbed in the gastrointestinal tract, with peak plasma concentrations occurring within 1–2 hours post-ingestion.

Bioavailability:

- Research has shown that the bioavailability of octanoic acid can be influenced by its formulation. For instance, emulsified forms demonstrated higher absorption rates compared to free fatty acids.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2-cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt?

Answer:

- Synthesis : A multi-step approach is typical for cyclohexene derivatives. Start with cyclohexene precursors (e.g., 3-cyclohexenecarboxylic acid derivatives ) and introduce the hexyl and carboxy substituents via alkylation and carboxylation reactions. Neutralize with potassium hydroxide to form the dipotassium salt.

- Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., methanol/ethyl acetate). Monitor purity via TLC.

- Characterization : Confirm structure using - and -NMR, FT-IR (for carboxylate and cyclohexene moieties), and X-ray crystallography (if crystalline, as in analogous cyclohexane dicarboxylic acid derivatives ).

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Answer:

- Solubility : Test in polar solvents (water, DMSO, methanol) and non-polar solvents (hexane) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Cyclohexene derivatives often exhibit higher solubility in polar aprotic solvents due to ionic carboxylate groups .

- Stability : Conduct accelerated stability studies:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

- Waste Disposal : Neutralize with dilute HCl before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Answer:

- Methodology :

- Applications : Predict regioselectivity in reactions (e.g., Diels-Alder cycloadditions) or interactions with biological targets.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Answer:

- Step 1 : Verify sample purity via HPLC-MS. Impurities (e.g., residual solvents) can cause splitting .

- Step 2 : Conduct variable-temperature NMR to detect dynamic processes (e.g., ring-flipping in cyclohexene).

- Step 3 : Compare with X-ray crystallography data to confirm conformational isomers or crystal packing effects .

Q. How can researchers design in vitro studies to evaluate the compound’s biological activity?

Answer:

- Cell-Based Assays :

- Use HEK293 or HeLa cells to test cytotoxicity (MTT assay) at 1–100 µM concentrations.

- Assess anti-inflammatory activity via NF-κB inhibition (luciferase reporter assay).

- Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) using fluorometric kits. Carboxylate groups may chelate catalytic metal ions .

Q. What advanced techniques characterize the compound’s enantiomeric purity (if applicable)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.